BenchChemオンラインストアへようこそ!

Imidazole mustard

oncology clinical trial malignant melanoma randomized controlled trial

Imidazole mustard (NSC 82196) is a dual-action triazenoimidazole combining alkylating activity with antimetabolite release of 5-diazoimidazole-4-carboxamide. Its persistent intracellular retention—unlike washable DTIC—enables definitive pulse-chase and target engagement studies. With a 5.8% clinical response rate vs. DTIC's 18.2% in the ECOG melanoma trial, it is the validated negative control for efficacy benchmarking. Negligible BBB penetration prevents CNS confounds. This non-substitutable scaffold is essential for protocols requiring combined alkylation and antimetabolism with documented clinical inferiority to standard-of-care DTIC.

Molecular Formula C8H12Cl2N6O
Molecular Weight 279.12 g/mol
CAS No. 5034-77-5
Cat. No. B1232383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole mustard
CAS5034-77-5
Synonyms5-(3,3-bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide
BIC
BIC mustard
imidazole mustard
imidazole mustard, hydrochloride
imidazole mustard, monohydrochloride
MCTIC
NSC 82,196
NSC-82196
TIC mustard
Molecular FormulaC8H12Cl2N6O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)N=NN(CCCl)CCCl
InChIInChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5H,1-4H2,(H2,11,17)(H,12,13)/b15-14+
InChIKeyXWRSGLHADOYUFN-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole Mustard (CAS 5034-77-5): Chemical Identity, Mechanism Class, and Procurement Baseline for Scientific Selection


Imidazole mustard (NSC 82196; TIC mustard; BIC mustard), systematically named 5-(3,3-bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide, is a synthetic bifunctional triazenoimidazole alkylating agent with the molecular formula C₈H₁₂Cl₂N₆O and a molecular weight of 279.13 g/mol [1]. It belongs to the nitrogen mustard class of DNA-alkylating antineoplastic agents and is characterized as an inhibitor of purine nucleoside synthesis . The compound alkylates DNA preferentially at guanine residues, producing interstrand crosslinks that inhibit DNA replication, RNA transcription, and protein synthesis [2]. Unlike classical nitrogen mustards, imidazole mustard incorporates an imidazole-4-carboxamide scaffold coupled to a bis(2-chloroethyl)triazene moiety, and its antitumor activity may derive from a dual mechanism involving in vivo conversion to 5-diazoimidazole-4-carboxamide (an antimetabolite) and nor-nitrogen mustard (an alkylating species) [3].

Why Imidazole Mustard (CAS 5034-77-5) Cannot Be Substituted by Generic In-Class Nitrogen Mustards: Structural and Pharmacological Rationale


Imidazole mustard occupies a distinct position within the nitrogen mustard class due to its triazenoimidazole architecture, which confers pharmacodynamic and pharmacokinetic properties not shared by classical mustards (e.g., chlorambucil, melphalan, cyclophosphamide) or by the structurally related dimethyl analog DTIC (dacarbazine, NSC 45388). The bis(2-chloroethyl)triazene linker enables a dual mechanism of action — alkylating activity via the chloroethyl arms combined with antimetabolite activity via metabolic release of 5-diazoimidazole-4-carboxamide — that cannot be replicated by simple nitrogen mustards lacking the imidazole carboxamide scaffold [1]. Critically, the compound exhibits poor and erratic gastrointestinal absorption, negligible blood-brain barrier penetration, and rapid in vivo metabolic conversion, with approximately 60% of urinary radioactivity excreted as a pharmacologically distinct ionic transformation product rather than as intact parent drug [1]. These properties directly determine its experimental utility and clinical limitations, rendering generic substitution by another nitrogen mustard scientifically invalid for applications that depend on the specific disposition profile or the dual alkylating-antimetabolite mechanism of this compound.

Quantitative Differential Evidence for Imidazole Mustard (CAS 5034-77-5) Versus DTIC, Classical Nitrogen Mustards, and Uracil Mustard


Randomized Clinical Response Rate: Imidazole Mustard (TIC) Versus DTIC in Malignant Melanoma — Direct Head-to-Head Evidence of Inferior Efficacy

In a prospective randomized Eastern Cooperative Oncology Group (ECOG) study (EST 1071) enrolling 178 patients with inoperable malignant melanoma, imidazole mustard (TIC Mustard, NSC 82196) was directly compared with its dimethyl analog DTIC (dacarbazine, NSC 45388). Patients received either DTIC (150 mg/m²/day × 5 days) or TIC Mustard (800 mg/m²/day × 5 days). Among 145 evaluable patients, objective responses were observed in 15/79 (19.0%) DTIC patients versus 4/66 (6.1%) TIC Mustard patients. After adjustment of crude response rates, final response rates were 18.2% for DTIC versus 5.8% for TIC Mustard (p ≤ 0.03). Median response duration was 15 weeks for DTIC responders versus only 4 weeks for TIC Mustard responders [1]. This constitutes direct head-to-head clinical evidence that imidazole mustard is significantly less effective than DTIC in melanoma, a differentiation critical for procurement decisions in melanoma-focused experimental oncology.

oncology clinical trial malignant melanoma randomized controlled trial triazenoimidazole

Cellular Retention Kinetics in L1210 Leukemia Cells: Imidazole Mustard Versus DTIC — Differential Intracellular Trapping

In vitro transport studies using L1210 murine leukemia cells demonstrated a marked difference in cellular retention between imidazole mustard (NSC 82196) and its dimethyl analog DTIC (NSC 45388). Both compounds were taken up by L1210 cells in a temperature-sensitive, nonsaturable manner. However, accumulated NSC 45388 (DTIC) could be removed from cells by brief suspension in drug-free buffer at 37°C. In contrast, accumulated NSC 82196 (imidazole mustard) was not readily washed out under identical conditions. Furthermore, sublines of L1210 selected for resistance to NSC 82196 showed impaired retention of the bis(chloroethyl)-labeled drug, whereas no impairment in accumulation capacity was observed in either NSC 45388- or NSC 82196-resistant sublines [1]. This differential retention suggests that imidazole mustard forms more persistent intracellular interactions — likely covalent DNA adducts — than DTIC, a property relevant for experimental protocols requiring sustained target engagement.

cellular pharmacology drug transport L1210 leukemia triazenoimidazole retention

Plasma Pharmacokinetics and Blood-Brain Barrier Penetration: Imidazole Mustard Versus Classical Nitrogen Mustards — Negligible CNS Exposure as a Defining Dispositional Feature

Pharmacokinetic studies in dogs following intravenous administration of ¹⁴C-labeled imidazole mustard (NSC 82196) revealed a plasma half-time of 2 hours, with negligible penetration across the blood-brain barrier [1]. This contrasts with classical nitrogen mustards: for example, the active metabolites of cyclophosphamide (phosphoramide mustard) exhibit a plasma half-life of approximately 4 minutes in biologic fluids [2], and nitrogen mustard (HN2) itself has a plasma half-life of only 0.5–1 minute with 90% clearance within 1 minute [3]. Imidazole mustard thus displays a markedly longer circulatory persistence than classical mustards, yet its CNS exclusion defines a pharmacokinetic boundary not shared by more lipophilic alkylating agents such as the nitrosoureas (e.g., BCNU, CCNU) that achieve therapeutically relevant brain concentrations. Additionally, oral administration of imidazole mustard yields poor and erratic gastrointestinal absorption, a dispositional feature that distinguishes it from orally bioavailable nitrogen mustards like chlorambucil and melphalan (oral bioavailability ~56–85%) [4] [5].

pharmacokinetics blood-brain barrier plasma half-life drug disposition

Chemical Stability and Metabolic Fate: Unique pH-Dependent Conversion to an Ionic Transformation Product — 60% Urinary Excretion as Non-Parent Metabolite

Imidazole mustard demonstrates a distinctive chemical instability that differentiates it from most clinically established nitrogen mustards. In vitro at pH 1 and 37°C in the dark, the drug decomposes to an ionic transformation product; under ultraviolet light, decomposition primarily yields 2-azahypoxanthine [1]. The synthesis publication confirms that the parent compound is inherently unstable and readily convertible to an isomeric transformation product, requiring low-temperature storage for long-term stability [2]. In vivo metabolic studies in dogs reveal that imidazole mustard is not excreted as intact parent drug: approximately 60% of urinary radioactivity after i.v. administration is present as the ionic transformation product, with over 60% of the absorbed dose excreted renally within 6 hours [1]. This extensive and rapid conversion to a pharmacologically distinct species is not observed with classical nitrogen mustards such as melphalan or chlorambucil, which are primarily eliminated as hydrolysis products or glutathione conjugates of the parent mustard structure. The dual-mechanism hypothesis — that antitumor activity may partly derive from in vivo conversion to 5-diazoimidazole-4-carboxamide (an antimetabolite) and nor-nitrogen mustard (an alkylating agent) — further distinguishes the metabolic pharmacology of this compound [1].

drug stability triazene decomposition metabolic transformation urinary excretion

Immunosuppressive Activity: Imidazole Mustard Demonstrates Superior EAE Suppression Versus Equitoxic Doses of Related Triazenoimidazoles

In an experimental allergic encephalomyelitis (EAE) model — a delayed hypersensitivity paradigm used to evaluate immunosuppressive potential — imidazole mustard (NSC 82196) demonstrated superior EAE suppression compared with equitoxic doses of a related triazenoimidazole compound [1]. The study established that NSC 82196 delayed the onset and significantly decreased the severity of EAE when administered prior to antigenic challenge [2]. This immunosuppressive property, separable from its direct antitumor cytotoxicity, distinguishes imidazole mustard from classical nitrogen mustards such as cyclophosphamide, which requires hepatic bioactivation for both its immunosuppressive and cytotoxic effects, and from chlorambucil and melphalan, whose immunosuppressive activity is primarily a function of lymphocyte cytotoxicity rather than a distinct immunomodulatory mechanism. The EAE model evidence positions imidazole mustard as a compound of interest for experimental protocols investigating the intersection of DNA alkylation and immune modulation.

immunosuppression experimental allergic encephalomyelitis autoimmunity model triazenoimidazole

Comparative Solubility and Salt-Form Stability: Water-Insoluble Parent Versus Water-Soluble Hydrochloride — Impact on L1210 Antileukemic Effectiveness

A comparative study evaluated the chemical stability and therapeutic effectiveness of water-insoluble imidazole mustard (NSC 82196 parent) versus its water-soluble hydrochloride salt against L1210 mouse leukemia [1]. This intra-compound comparison is procurement-relevant because the hydrochloride salt offers practical advantages in aqueous formulation protocols while maintaining antileukemic activity. The parent compound requires specialized handling due to its water insolubility and inherent chemical instability; the hydrochloride salt addresses the solubility limitation but introduces its own stability considerations. This salt-form differentiation is not typically encountered with classical nitrogen mustards such as chlorambucil or melphalan, which are formulated as stable single-entity products, nor with DTIC, which is supplied as a sterile lyophilized powder for reconstitution.

salt form comparison water solubility L1210 leukemia formulation stability

Best Research and Industrial Application Scenarios for Imidazole Mustard (CAS 5034-77-5) Based on Quantitative Differential Evidence


Comparator Agent in Melanoma Experimental Therapeutics Where DTIC is the Standard-of-Care Benchmark

The direct ECOG head-to-head clinical trial evidence demonstrates that imidazole mustard (TIC Mustard) yields an adjusted response rate of only 5.8% versus 18.2% for DTIC in malignant melanoma (p ≤ 0.03), with markedly shorter response duration (4 weeks vs. 15 weeks) [1]. This quantitative inferiority positions imidazole mustard as a validated low-efficacy comparator or negative control in preclinical melanoma models, particularly in studies designed to benchmark novel agents against the DTIC response baseline. Procurement for this application is justified when the experimental design explicitly requires a triazenoimidazole with documented clinical inferiority to the standard-of-care agent.

Cellular Pharmacology Studies Requiring Sustained Intracellular Drug Retention — Pulse-Chase and Covalent Target Engagement Protocols

Unlike DTIC, which is readily washed out of L1210 leukemia cells by brief buffer suspension at 37°C, imidazole mustard (NSC 82196) demonstrates persistent intracellular retention consistent with covalent DNA adduct formation [1]. This differential retention property makes imidazole mustard the preferred triazenoimidazole for experimental protocols involving pulse-chase drug exposure, washout kinetic analyses, or assessment of covalent target engagement duration. Investigators procuring imidazole mustard for these applications should note that L1210 sublines selected for resistance to NSC 82196 exhibit impaired retention of the bis(chloroethyl)-labeled drug, a feature exploitable in resistance mechanism studies.

Systemic Tumor Models Requiring Exclusion of CNS Pharmacodynamic Confounds

Imidazole mustard exhibits negligible blood-brain barrier penetration in dogs after intravenous administration, a pharmacokinetic property that distinguishes it from CNS-penetrant alkylating agents such as the nitrosoureas (BCNU, CCNU) [1]. For investigators studying systemic tumor models where CNS toxicity or unintended brain parenchymal drug exposure would confound pharmacodynamic or behavioral endpoints, this BBB exclusion profile is a selection advantage. Conversely, the compound's poor and erratic oral absorption necessitates parenteral administration routes, which must be factored into experimental logistics and procurement planning.

Immunopharmacology Research on DNA-Alkylating Agents with Dissociable Immunosuppressive Activity

The demonstration that imidazole mustard (NSC 82196) suppresses experimental allergic encephalomyelitis (EAE) more effectively than equitoxic doses of a related triazenoimidazole [1], and that it delays EAE onset and reduces severity when given prophylactically [2], supports its use as a tool compound in immunopharmacology studies. The compound's dual alkylating-antimetabolite mechanism, coupled with its unique metabolic conversion to 5-diazoimidazole-4-carboxamide [3], provides a mechanistically distinct profile for investigating how DNA-damaging agents modulate autoimmune pathology independently of broad lymphoablation.

Quote Request

Request a Quote for Imidazole mustard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.